tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate
Description
This compound is a carbamate derivative featuring a tert-butyl protecting group, a methyl-substituted tetrahydroquinoline core, and an additional methyl group on the nitrogen atom. The compound is chiral , a critical feature for applications in asymmetric synthesis or pharmacology.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O2/c1-12-6-8-14-10-13(7-9-15(14)18-12)11-19(5)16(20)21-17(2,3)4/h7,9-10,12,18H,6,8,11H2,1-5H3 |
InChI Key |
HTFCPDJKRWVQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate involves several steps. One reported method starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloro(triphenyl)methane to obtain 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile. This intermediate is then subjected to a series of reactions including reduction, esterification, and condensation to yield the final product . Industrial production methods typically involve similar multi-step synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs include:
Key Observations
- The methoxy group in the analog from increases polarity, improving solubility in polar solvents compared to the target compound’s methyl group . The diallyl carbamate () lacks a tetrahydroquinoline core, reducing structural complexity but introducing unsaturated bonds for polymerization or click chemistry .
- Chirality: Chirality in the target compound may confer stereoselective interactions in drug-receptor binding, unlike the non-chiral diallyl carbamate .
Molecular Weight Trends :
Biological Activity
tert-butyl N-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C15H22N2O2
- Molecular Weight : 262.35 g/mol
- CAS Number : 1269152-71-7
The compound belongs to the carbamate class, characterized by the presence of a tert-butyl group which enhances lipophilicity, potentially improving its biological interactions and pharmacokinetics.
Research indicates that compounds similar to tert-butyl N-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate may exhibit various mechanisms of action:
- Inhibition of Enzymes : It has been suggested that this compound could act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions.
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective properties against amyloid-beta (Aβ) toxicity in astrocytes and neurons. This is particularly relevant in the context of Alzheimer’s disease, where Aβ aggregation is a hallmark pathology.
- Multi-target Interaction : The compound may interact with multiple molecular targets involved in neurodegenerative processes, suggesting a multimodal therapeutic approach.
Research Findings
Several studies highlight the biological activity of related compounds and their implications:
- A study demonstrated that a structurally related compound exhibited moderate protective effects against Aβ-induced cytotoxicity by reducing TNF-α levels and oxidative stress markers in astrocyte cultures .
- Another investigation into similar tetrahydroquinoline derivatives revealed their potential as dual inhibitors for both β-secretase and AChE, thereby preventing amyloidogenesis and promoting cognitive function recovery in animal models .
Case Studies
- Neuroprotection Against Aβ Toxicity :
- Cognitive Enhancement Models :
Comparative Analysis
The following table summarizes the biological activity of related carbamate compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for tert-butyl N-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate?
- Methodological Answer : The compound is synthesized via carbamate formation using tert-butyl chloroformate and a secondary amine intermediate. A typical procedure involves reacting 2-methyl-1,2,3,4-tetrahydroquinolin-6-ylmethylamine with methyl isocyanate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purification is achieved using flash column chromatography with gradients of ethyl acetate in hexanes (e.g., 0–50% EtOAC/petrol) to isolate the product in moderate yields (~42%) .
Q. How can the structural identity of this carbamate derivative be confirmed?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical. For example, the tert-butyl group appears as a singlet at δ ~1.38 ppm (), and the carbamate carbonyl resonates at δ ~155.62 ppm () .
- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]) with an error margin <2 ppm. For related carbamates, deviations of ~1.1 m/z are acceptable .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemistry in tetrahydroquinoline derivatives .
Q. What solvent systems are optimal for solubility and stability during storage?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., dichloromethane). For long-term stability, store under inert gas (N) at −20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, which degrade the tert-butyloxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group sterically hinders approach to the carbamate nitrogen, reducing unwanted side reactions (e.g., nucleophilic substitution). Computational modeling (e.g., DFT) predicts electron-withdrawing effects of the carbamate, which can be validated experimentally via Hammett studies. Reactivity trends align with halogenated alkane/alkene classes (Class 2–3 in functional group reactivity hierarchies) .
Q. What experimental strategies address discrepancies in spectroscopic data vs. computational predictions?
- Methodological Answer :
- Precision Bands : Use statistical error margins (e.g., ±0.1 ppm for NMR shifts) to distinguish experimental noise from structural anomalies .
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in carbamates) by variable-temperature NMR .
- Cross-Validation : Compare HRMS and X-ray data with PubChem’s computed properties (e.g., InChIKey ZWEBXFPIYOALSC-OLZOCXBDSA-N) to resolve ambiguities .
Q. How can environmental fate studies be designed to assess this compound’s ecotoxicity?
- Methodological Answer :
- Abiotic Degradation : Test hydrolysis at pH 5–9 (40°C) to simulate soil/water conditions. Monitor degradation products via LC-MS .
- Biotic Studies : Use OECD 301F (ready biodegradability) assays with activated sludge. For bioaccumulation potential, apply logP calculations (predicted ~2.5 for similar carbamates) .
- Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays per OECD 201/202 guidelines .
Q. What computational tools predict metabolic pathways or regioselectivity in derivatization reactions?
- Methodological Answer :
- Retrosynthesis : Use Pistachio/BKMS_METABOLIC databases to identify plausible intermediates and competing pathways (e.g., oxidative dealkylation vs. carbamate hydrolysis) .
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
